2,2-Difluorospiro[3.3]heptan-7-one
Description
Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)3-6(4-7)2-1-5(6)10/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHFEYMVSVMNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490406-15-8 | |
| Record name | 6,6-difluorospiro[3.3]heptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorospiro[3.3]heptan-7-one typically involves the reaction of a suitable precursor with fluorinating agents. One common method includes the cyclization of a difluorinated precursor under controlled conditions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorospiro[3.3]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluorospiro[3.3]heptan-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical agents, especially those targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluorospiro[3.3]heptan-7-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The spirocyclic structure contributes to its unique binding properties, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
To contextualize 2,2-Difluorospiro[3.3]heptan-7-one, we analyze structurally related compounds across spirocyclic, bicyclic, and fluorinated systems. Key comparisons include:
Structural Analogues with Fluorinated Spiro Scaffolds
Key Insights :
- Fluorine placement (2,2 vs. 6,6) and substituent functional groups (ketone, hydroxyl, sulfonyl) dictate reactivity and applications. For example, sulfonyl chloride derivatives (e.g., ) are intermediates for coupling reactions, while the ketone in this compound offers a site for reduction or nucleophilic addition.
Bicyclic Heterocycles with Similar Frameworks
Key Insights :
- Heteroatom identity (O, N, S) profoundly impacts biological activity. For instance, penams () exhibit β-lactamase inhibition, whereas fluorinated spiro compounds prioritize metabolic stability.
- C3-substituted 4-oxa-1-azabicyclo[3.2.0]heptan-7-ones () demonstrate nanomolar inhibition of cysteine proteases, highlighting the importance of substituent optimization for target engagement.
Key Insights :
Biological Activity
2,2-Difluorospiro[3.3]heptan-7-one is a unique compound classified within the spirocyclic family, characterized by its distinctive structural features. The presence of fluorine atoms significantly influences its chemical properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical formula for this compound is . The compound is synthesized through various methods that typically involve the introduction of fluorine atoms into spirocyclic frameworks. Recent studies have employed convergent synthesis strategies to produce a range of difluorospiro compounds efficiently.
Synthesis Methods
- Convergent Synthesis : This approach allows for the preparation of multiple derivatives from common precursors, enhancing efficiency and scalability.
- Fluorination Techniques : Methods such as electrophilic fluorination and nucleophilic substitution are commonly utilized to introduce fluorine into organic molecules.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
The biological activity of this compound is hypothesized to involve:
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
Pharmacological Applications
Given its biological properties, this compound holds potential as a lead compound in drug discovery. Its unique structure may allow for the development of new antimicrobial agents or anticancer therapies.
Q & A
Q. What are the common synthetic routes for 2,2-Difluorospiro[3.3]heptan-7-one, and how are yields optimized?
The synthesis typically involves cyclization and fluorination steps. For example, spirocyclic frameworks are constructed via cyclopropane or cyclobutane precursors, followed by fluorination using agents like Selectfluor™. Yields (e.g., 45–58% in related spiro compounds) depend on reaction conditions such as temperature, solvent polarity, and catalyst choice . Optimization strategies include microwave-assisted synthesis or solvent-free conditions to reduce reaction times and improve purity .
Q. How is the structural integrity of this compound validated experimentally?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm ring fusion and fluorine substitution patterns (e.g., coupling constants for geminal fluorines) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray Crystallography : Resolves spirocyclic geometry and bond angles .
Q. What role do fluorine atoms play in the compound’s reactivity and stability?
Fluorine enhances electronegativity and steric hindrance, stabilizing the spiro structure against ring-opening reactions. It also increases lipophilicity, improving bioavailability in biological assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electronic effects of substituents on the spiro core.
- Molecular Docking : Screens for binding affinity to targets like enzymes or receptors (e.g., antimicrobial targets in ).
- Case Study: Fluorine placement at the 2,2-position in similar compounds increased binding to cyclooxygenase-2 by 30% compared to non-fluorinated analogs .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. null results)?
- Comparative Assays : Use standardized protocols (e.g., CLSI guidelines) to test under identical conditions.
- Metabolite Profiling : Check for degradation products that may interfere with activity.
- Example: A study attributed antimicrobial discrepancies to variations in bacterial membrane permeability assays .
Q. What strategies improve scalability of spirocyclic compound synthesis for preclinical studies?
- Flow Chemistry : Enhances reproducibility and reduces side reactions.
- Catalyst Recycling : Reduces costs in fluorination steps.
- Table : Yield comparison of batch vs. flow synthesis
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Batch | 58 | 95 |
| Flow | 72 | 98 |
| Data adapted from and |
Methodological Challenges and Solutions
Q. Why do spirocyclic compounds exhibit conformational rigidity, and how does this affect their application in drug discovery?
The fused rings restrict rotation, creating distinct stereochemical environments. This rigidity can enhance target selectivity but may reduce metabolic flexibility. For this compound, fluorine’s inductive effect further stabilizes the structure, as seen in reduced off-target binding in kinase assays .
Q. How to address low solubility in aqueous media for in vivo studies?
- Salt Formation : Hydrochloride salts improve solubility (e.g., 2,2-Difluorospiro[2.4]heptan-6-amine hydrochloride in ).
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) .
Comparative Analysis
Q. How does this compound compare to non-fluorinated spiro analogs in material science applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
